[4-(Diethylamino)-4-oxobutyl](triphenyl)phosphanium iodide
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Overview
Description
4-(Diethylamino)-4-oxobutylphosphanium iodide is a phosphonium salt that has garnered interest in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a phosphonium center bonded to a triphenyl group and a 4-(diethylamino)-4-oxobutyl group, with iodide as the counterion. The presence of the phosphonium group imparts distinct chemical properties, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)-4-oxobutylphosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with 4-(diethylamino)-4-oxobutyl iodide under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-(Diethylamino)-4-oxobutylphosphanium iodide can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems for purification and isolation further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Diethylamino)-4-oxobutylphosphanium iodide undergoes various types of chemical reactions, including:
Oxidation: The phosphonium center can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form phosphines.
Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiolates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium cyanide or potassium thiolate are used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine and related phosphines.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Diethylamino)-4-oxobutylphosphanium iodide is used as a reagent in organic synthesis. It is particularly useful in Wittig reactions, where it acts as a ylide precursor for the formation of alkenes from carbonyl compounds .
Biology
In biological research, this compound is used as a probe for studying phosphonium ion transport across cell membranes. Its unique structure allows it to interact with biological membranes, making it a valuable tool for investigating membrane dynamics .
Medicine
Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery .
Industry
In the industrial sector, this compound is used in the production of ionic liquids. These ionic liquids have applications in catalysis, electrochemistry, and as solvents for various chemical processes .
Mechanism of Action
The mechanism of action of 4-(Diethylamino)-4-oxobutylphosphanium iodide involves its interaction with molecular targets such as enzymes and cell membranes. The phosphonium center can interact with negatively charged sites on enzymes, altering their activity. Additionally, the compound can integrate into cell membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine used in organic synthesis.
Tetraphenylphosphonium chloride: Another phosphonium salt with similar applications.
[4-(Diethylamino)phenyl]methyltriphenylphosphonium iodide: A structurally similar compound with comparable properties.
Uniqueness
4-(Diethylamino)-4-oxobutylphosphanium iodide is unique due to its specific combination of a phosphonium center with a 4-(diethylamino)-4-oxobutyl group. This structure imparts distinct chemical properties, making it more versatile in various applications compared to other phosphonium salts .
Properties
CAS No. |
93824-71-6 |
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Molecular Formula |
C26H31INOP |
Molecular Weight |
531.4 g/mol |
IUPAC Name |
[4-(diethylamino)-4-oxobutyl]-triphenylphosphanium;iodide |
InChI |
InChI=1S/C26H31NOP.HI/c1-3-27(4-2)26(28)21-14-22-29(23-15-8-5-9-16-23,24-17-10-6-11-18-24)25-19-12-7-13-20-25;/h5-13,15-20H,3-4,14,21-22H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
VOROVVDIRVFBEH-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=O)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
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